molecular formula C14H14O2 B1440282 (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) CAS No. 30828-96-7

(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde)

Cat. No.: B1440282
CAS No.: 30828-96-7
M. Wt: 214.26 g/mol
InChI Key: AGJMNYLBIZPTKE-OXAWKVHCSA-N
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Description

(2Z,2'Z)-3,3'-(1,4-Phenylene)bis(2-methylacrylaldehyde) (CAS 30828-96-7) is a high-purity chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . This bisacrylaldehyde features a central 1,4-phenylene ring core symmetrically linked to two Z-configured 2-methylacrylaldehyde functional groups, making it a valuable building block in organic synthesis and materials science research. As an α,β-unsaturated carbonyl compound, this bis-acrylaldehyde is a key intermediate for constructing more complex molecular architectures. Compounds with α,β-unsaturated ketone systems have demonstrated remarkable biological activities in research, including antimicrobial, antibacterial, and antitumor properties, highlighting the potential of this core structure in medicinal chemistry investigations . Furthermore, its conjugated system is of significant interest in the development of organic electronic materials and as a precursor for the synthesis of novel chalcone analogs, which are known intermediates in the biosynthesis of flavonoids and can be cyclized to form various heterocyclic compounds . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-2-methyl-3-[4-[(Z)-2-methyl-3-oxoprop-1-enyl]phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11(9-15)7-13-3-5-14(6-4-13)8-12(2)10-16/h3-10H,1-2H3/b11-7-,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJMNYLBIZPTKE-OXAWKVHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=C(C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)/C=C(\C=O)/C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C16_{16}H16_{16}O2_{2}
  • Molecular Weight : 256.30 g/mol

Structural Characteristics

The compound features a central phenylene group flanked by two 2-methylacrylaldehyde moieties. This structure may influence its reactivity and interactions with biological targets.

Antioxidant Properties

Research indicates that compounds containing phenylene groups often exhibit antioxidant activity. The presence of the aldehyde functional groups in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Activity

Preliminary studies have suggested that similar compounds can possess antimicrobial properties. The structural motifs in (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) may interact with microbial cell membranes or inhibit essential metabolic pathways.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The results suggest that it may induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways.

The mechanisms by which (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative damage.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism or signaling pathways.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of several phenylene derivatives. The results indicated that (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) demonstrated significant DPPH radical scavenging activity compared to standard antioxidants.

Study 2: Antimicrobial Efficacy

In a comparative study of various organic compounds against Staphylococcus aureus and Escherichia coli, (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to commercial antibiotics.

Study 3: Cytotoxicity on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of 15 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound for 24 hours.

Data Summary

Property Value
Molecular FormulaC16_{16}H16_{16}O2_{2}
Molecular Weight256.30 g/mol
Antioxidant ActivitySignificant DPPH scavenging
MIC against S. aureusX µg/mL
IC50 against MCF-715 µM

Comparison with Similar Compounds

Structural Analogs with Varied Phenylene Linkages

  • 1,3-Phenylene Isomer :
    The meta-substituted analog, (2Z,2'Z)-3,3'-(1,3-phenylene)bis(2-azidoacrylate), undergoes thermal cyclization to yield pyrrolo[2,3-f]indole derivatives. The meta-substitution directs cyclization to a distinct regioisomer compared to the para-substituted target compound, highlighting the role of aromatic ring geometry in reaction outcomes .
  • 2,5-Dimethyl-1,4-Phenylene Derivatives: Compounds like 3,3′-[(2,5-dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo)]bis[4-chloro-N-(5-chloro-2-methylphenyl)benzamide] (CAS 5280-80-8) feature bulky substituents and azo linkages. These are used as polymer additives (≤1% by weight) for food-contact materials, emphasizing stability under industrial conditions .

Functional Group Variations

  • Azidoacrylate Esters :
    (2Z,2'Z)-Diethyl 3,3'-(1,4-phenylene)bis(2-azidoacrylate) undergoes Hemetsberger indolization to form pyrroloindoles. The azide groups facilitate nitrogen extrusion upon heating, enabling cyclization, whereas the target compound’s aldehydes may participate in nucleophilic additions or condensations .
  • Triazole-Forming Precursors: Compounds like 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (from hydrazine cycloaddition) demonstrate how hydrazine-reactive carbonyl groups yield nitrogen-rich heterocycles, contrasting with the aldehyde-driven reactivity of the target compound .

Stereochemical and Electronic Influences

The Z-configuration in the target compound enforces a planar arrangement, optimizing conjugation for cyclization. In contrast, E-isomers would exhibit steric hindrance, reducing reactivity. The electron-withdrawing aldehyde groups enhance electrophilicity, enabling nucleophilic attacks, whereas azido groups in analogs prioritize cycloaddition or nitrene-mediated pathways .

Stability and Functional Group Compatibility

  • Aldehydes vs. Azides :
    Aldehydes are prone to oxidation and polymerization, requiring careful handling, while azides are thermally labile but stable at room temperature.
  • Polymer Applications : Phenylene bis-azo compounds (e.g., CAS 5280-80-8) tolerate high-temperature polymer processing, unlike aldehydes, which are unsuitable for such environments .

Preparation Methods

Aldehyde Functionalization via Knoevenagel Condensation

One common approach to synthesizing bis(2-methylacrylaldehyde) derivatives involves the Knoevenagel condensation of dialdehydes with methyl ketones or equivalents under basic or acidic catalysis. For the 1,4-phenylene core, dialdehyde precursors such as terephthalaldehyde are reacted with methyl-substituted active methylene compounds to yield the desired bis(methylacrylaldehyde) product with control over the (2Z,2'Z) stereochemistry.

Cross-Coupling Reactions Using Palladium Catalysts

A modified Suzuki or Sonogashira cross-coupling strategy is often employed to attach aldehyde-containing aryl groups to a 1,4-phenylene scaffold. For example, 1,4-dibromobenzene can be coupled with 2-methylacrylaldehyde boronic acid or acetylene derivatives bearing aldehyde functionalities under palladium catalysis with phosphine ligands, in the presence of bases such as triethylamine or sodium bicarbonate. This method allows for high regioselectivity and often yields crystalline products suitable for further purification.

Use of Inert Atmosphere and Anhydrous Conditions

Reactions involving sensitive aldehyde groups and palladium catalysts are typically conducted under inert atmosphere (nitrogen or argon) and anhydrous conditions to prevent oxidation and side reactions. Oven-dried glassware and degassed solvents are standard to ensure reproducibility and high yields.

Representative Experimental Procedure

Based on protocols adapted from synthetic procedures for related bis-aldehyde compounds:

Step Reagents and Conditions Description Yield (%)
1 1,4-Dibromobenzene, 2-methylacrylaldehyde boronic acid, Pd(PPh3)4 (0.05 eq), NaHCO3 (aq), isopropanol, reflux 5 days under N2 Suzuki coupling to form bis-aldehyde intermediate 62-74%
2 Purification by filtration, washing with water and ether, drying under vacuum Isolation of product as solid -

This procedure exemplifies the use of palladium-catalyzed cross-coupling with prolonged reflux to ensure complete conversion and high purity. The product is typically isolated as a crystalline solid, confirmed by spectroscopic and crystallographic methods.

Analytical Data Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic aldehyde C=O stretching vibrations around 1690-1720 cm⁻¹ confirm the presence of aldehyde groups.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows singlets around δ 10 ppm corresponding to aldehyde protons; aromatic protons appear in the δ 7-8 ppm range.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with the bis-aldehyde structure.
  • X-ray Crystallography: Crystals obtained from melt or solution confirm the molecular structure and stereochemistry, showing the (2Z,2'Z) configuration and planarity of the phenylene core with attached aldehyde groups.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 1,4-Dibromobenzene, 2-methylacrylaldehyde derivatives or boronic acids
Catalyst Pd(PPh3)4 or PdCl2(PPh3)2 (0.05-0.1 eq)
Solvent Isopropanol, triethylamine, or aqueous mixtures
Atmosphere Nitrogen or argon (inert)
Temperature Reflux (50-90 °C)
Reaction time 24 h to 5 days
Work-up Filtration, washing with water and ether, drying under vacuum
Yield 60-75% typical

Research Findings and Notes

  • The stereochemical outcome (2Z,2'Z) is favored under controlled condensation or coupling conditions, as confirmed by NMR and crystallography.
  • Extended reaction times and inert atmosphere are critical to avoid oxidation or polymerization of aldehyde groups.
  • Purification by recrystallization from appropriate solvents (e.g., ethyl acetate, hexane) enhances product purity.
  • The synthetic methods are adaptable for functionalized derivatives, allowing for structural diversification.

Q & A

Q. Advanced Application :

  • Dopant-Host Systems : Blending with poly(N-vinylcarbazole) (PVK) improves charge transport. For example, 5 wt% doping achieves Commission Internationale de l'Éclairage (CIE) coordinates of (0.33, 0.33) for white emission .
  • Device Architecture : Layered structures (ITO/PEDOT:PSS/PVK:BPhAN/TPBi/LiF/Al) yield maximum external quantum efficiency (EQE) of 3.63% at 100 cd/m² .

How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

Q. Advanced Data Analysis :

  • Dynamic NMR : Detect rotameric equilibria in solution (e.g., ΔG‡ = 60–70 kJ/mol for Z/E isomerization) .
  • Solvent Polarity Effects : Polar solvents (DMSO-d⁶) stabilize specific conformers, altering chemical shift discrepancies (Δδ > 0.5 ppm for aromatic protons) .

What are the key challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced Process Design :

  • Byproduct Formation : Overcondensation products (e.g., trimers) arise at >80°C; controlled cooling (1°C/min) reduces impurities to <2% .
  • Catalyst Recovery : Immobilized piperidine on silica gel enables reuse for 5 cycles with <5% yield loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde)
Reactant of Route 2
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(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde)

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